molecular formula C18H23FN4 B5631502 (1S*,5R*)-3-(4-fluorobenzyl)-6-(1H-imidazol-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-3-(4-fluorobenzyl)-6-(1H-imidazol-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5631502
M. Wt: 314.4 g/mol
InChI Key: BCIZXWNGLWPONG-DOTOQJQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of closely related compounds involves multi-step organic reactions that yield diazabicyclo nonanes with precise stereochemistry. For instance, the synthesis of 1,4-diazabicyclo[2.2.2]octane derivatives through condensation reactions in aqueous media has been demonstrated to be efficient and environmentally friendly, highlighting the methodology applicable to synthesizing complex bicyclic structures like the subject compound (Tahmassebi et al., 2011).

Molecular Structure Analysis

X-ray crystallography studies reveal the intricate molecular structure of related compounds, such as the crystal and molecular structure investigation of 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1] octane-3,4′-imidazolidine]-2′,5′-dione, which shares a similar bicyclic framework and substituents with our compound of interest. These studies showcase the importance of π conjugation and hydrogen bonding in stabilizing the molecule's structure (Manjunath et al., 2011).

Chemical Reactions and Properties

The bicyclic and heterocyclic nature of compounds similar to "(1S*,5R*)-3-(4-fluorobenzyl)-6-(1H-imidazol-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane" allows for a range of chemical reactions. For example, the transformation of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane under different conditions illustrates the reactivity and potential for further functionalization of such molecules (Nikit-skaya & Yakhontov, 1970).

Physical Properties Analysis

Physical properties, including melting points, solubility, and crystalline structure, are pivotal for understanding the behavior of chemical compounds under various conditions. The crystal structure elucidation of related compounds provides insights into their physical characteristics and how molecular interactions influence their solid-state properties (Özbey et al., 2004).

Chemical Properties Analysis

The chemical properties of such diazabicyclo nonanes are influenced by their functional groups and the overall molecular architecture. Studies on similar compounds have explored their reactivity, highlighting the impact of aromatic substituents and heteroatoms on their chemical behavior (Holl et al., 2009). These investigations provide valuable information on how structural elements like fluorobenzyl and imidazolylmethyl groups contribute to the compound's reactivity and interactions.

properties

IUPAC Name

(1S,5R)-3-[(4-fluorophenyl)methyl]-6-(1H-imidazol-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4/c19-16-4-1-14(2-5-16)9-22-10-15-3-6-17(12-22)23(11-15)13-18-20-7-8-21-18/h1-2,4-5,7-8,15,17H,3,6,9-13H2,(H,20,21)/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIZXWNGLWPONG-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1CN2CC3=NC=CN3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1CN2CC3=NC=CN3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-3-[(4-fluorophenyl)methyl]-6-(1H-imidazol-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.